4-Amino-3-bromobenzene-1-sulfonyl fluoride
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Overview
Description
4-Amino-3-bromobenzene-1-sulfonyl fluoride is an organic compound with the molecular formula C6H5BrFNO2S. It is a derivative of benzene, featuring an amino group, a bromine atom, and a sulfonyl fluoride group attached to the benzene ring. This compound is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-3-bromobenzene-1-sulfonyl fluoride typically involves multiple steps:
Nitration: The starting material, benzene, undergoes nitration to introduce a nitro group.
Reduction: The nitro group is then reduced to an amino group.
Bromination: Bromine is introduced to the benzene ring.
Sulfonylation: Finally, the sulfonyl fluoride group is added to the compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. These methods often use catalysts and specific reaction conditions to increase yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-Amino-3-bromobenzene-1-sulfonyl fluoride can undergo various chemical reactions, including:
Substitution Reactions: The amino and bromine groups can participate in nucleophilic and electrophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halogens, acids, and bases.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups attached to the benzene ring.
Scientific Research Applications
4-Amino-3-bromobenzene-1-sulfonyl fluoride has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme inhibitors and protein interactions.
Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-Amino-3-bromobenzene-1-sulfonyl fluoride involves its interaction with specific molecular targets. The sulfonyl fluoride group can react with nucleophiles, such as amino acids in proteins, leading to the inhibition of enzyme activity. This interaction can affect various biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
3-Bromobenzene-1-sulfonyl fluoride: Similar structure but lacks the amino group.
4-Bromobenzenesulfonyl chloride: Contains a sulfonyl chloride group instead of a sulfonyl fluoride group
Uniqueness
4-Amino-3-bromobenzene-1-sulfonyl fluoride is unique due to the presence of both an amino group and a sulfonyl fluoride group on the benzene ring. This combination of functional groups allows for diverse chemical reactivity and applications in various fields.
Properties
IUPAC Name |
4-amino-3-bromobenzenesulfonyl fluoride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrFNO2S/c7-5-3-4(12(8,10)11)1-2-6(5)9/h1-3H,9H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZACAJVHSLWABY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1S(=O)(=O)F)Br)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrFNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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